REACTION_SMILES
|
[BrH:35].[C:36]([OH:37])(=[O:38])[CH3:39].[Cl:40][CH2:41][Cl:42].[F:1][CH:2]1[CH:3]([O:4][C:5](=[O:6])[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[O:13][CH:14]([CH2:25][O:26][C:27]([c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)=[O:34])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]>>[F:1][CH:2]1[CH:3]([Br:35])[O:13][CH:14]([CH2:25][O:26][C:27]([c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)=[O:34])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCC1OC(OC(=O)c2ccccc2)C(F)C1OC(=O)c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OCC1OC(Br)C(F)C1OC(=O)c1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BrH:35].[C:36]([OH:37])(=[O:38])[CH3:39].[Cl:40][CH2:41][Cl:42].[F:1][CH:2]1[CH:3]([O:4][C:5](=[O:6])[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[O:13][CH:14]([CH2:25][O:26][C:27]([c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)=[O:34])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]>>[F:1][CH:2]1[CH:3]([Br:35])[O:13][CH:14]([CH2:25][O:26][C:27]([c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)=[O:34])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCC1OC(OC(=O)c2ccccc2)C(F)C1OC(=O)c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OCC1OC(Br)C(F)C1OC(=O)c1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |